2-(2-Bromo-4,6-dichlorophenoxy)acetic acid
Description
Historical Perspectives and Genesis of Related Chemical Compounds in Scientific Inquiry
The scientific journey into halogenated phenoxyacetic acids began in the 1940s with the discovery of their potent plant growth-regulating properties. wikipedia.org Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first synthetic organic herbicides developed, marking a pivotal moment in agriculture. wikipedia.org Their mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broad-leaf plants. wikipedia.orgnih.gov This discovery spurred extensive research into synthesizing numerous derivatives to refine herbicidal activity and selectivity.
The synthesis of the parent compound, phenoxyacetic acid, was first reported in 1880. wikipedia.org The common production method involves reacting a phenol (B47542) with chloroacetic acid, a process known as etherification. wikipedia.orggoogle.com To create halogenated versions, a typical industrial approach has been to first chlorinate the phenol and then react the resulting chlorinated phenol with sodium chloroacetate (B1199739). google.comgoogle.com This process, however, often generates a mixture of chlorinated phenol isomers and byproducts, which can complicate purification and lead to environmental concerns. google.comgoogle.com An alternative "post-chlorination" method involves first synthesizing phenoxyacetic acid and then introducing chlorine atoms to the aromatic ring. google.com The study of these synthesis routes and the resulting complex mixtures of compounds laid the groundwork for investigating a wide array of halogenated phenoxyacetic acids, including multi-halogenated structures like 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid.
Current Scope and Significance of Research on Halogenated Phenoxyacetic Acids
Modern research on halogenated phenoxyacetic acids has expanded far beyond their agricultural applications. A significant area of focus is their environmental fate and persistence. epa.govnih.gov Due to their high water solubility and low sorption in soil, these compounds are mobile and can be transported into surface and groundwater. nih.gov Their presence in aquatic ecosystems is a global concern, leading to the development of sensitive analytical methods, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), to monitor parent compounds and their transformation products in water sources. nih.gov
The widespread use of these chemicals has resulted in environmental contamination, and their persistence has prompted extensive research into their biodegradation. epa.govnih.govfrontiersin.org Microbial degradation, involving both aerobic and anaerobic bacteria, is a key process in breaking down these compounds in the environment. nih.govnih.govnih.gov The efficiency of this biodegradation depends on the chemical structure of the acid and environmental factors. nih.gov For instance, studies have shown that bacterial communities from contaminated soils can be enriched to degrade mixtures of 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). frontiersin.org Research into the enzymatic mechanisms of dehalogenation—the cleavage of the halogen-carbon bond—is crucial for developing bioremediation strategies to clean up contaminated sites. mdpi.com The presence of multiple, different halogens, as in this compound, presents a complex scenario for microbial degradation that remains an active area of scientific inquiry.
Conceptual Frameworks for Understanding Structure-Activity Relationships in Environmental Systems
Understanding how the molecular structure of a halogenated phenoxyacetic acid influences its behavior and activity is a cornerstone of environmental chemistry research. This is formally studied through Structure-Activity Relationships (SARs). SAR studies aim to correlate specific structural features—such as the type, number, and position of halogen atoms on the aromatic ring—with physicochemical properties and biological or environmental effects. mdpi.com
The introduction of halogen substituents into the phenoxyacetic acid ring significantly alters the molecule's electronic structure, which in turn affects its reactivity and biological activity. mdpi.com For example, the stability of the carbon-chlorine bond, influenced by the coupling of chlorine's electrons with the ring's π-electrons, is a key factor in the compound's persistence. nih.gov Computational methods, like density functional theory (DFT), are used to model molecular structures and predict their reactivity. mdpi.com
These frameworks are critical for predicting the environmental fate of compounds like this compound. Key properties influenced by structure include:
Biodegradability: The arrangement of halogens can make a compound more or less susceptible to microbial attack. Some bacterial strains that can degrade 2,4-D are inhibited by the presence of 2,4,5-T, highlighting the specificity of degradative pathways. nih.gov
Lipophilicity (log P): This property, which describes how well a compound dissolves in fats and oils versus water, affects its bioaccumulation potential. The addition of halogens generally increases lipophilicity.
Acidity (pKa): The pKa value determines the extent to which the acid will exist in its anionic form in the environment, which influences its mobility in water and soil. nih.gov
By applying these conceptual frameworks, scientists can better anticipate the environmental impact of newly identified or synthesized halogenated compounds without extensive empirical testing for each one.
Data on Related Phenoxyacetic Acids
To contextualize the properties of this compound, the following table presents data for the parent compound and some of its well-studied chlorinated analogs.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Acidity (pKa) |
| Phenoxyacetic acid | C₈H₈O₃ | 152.15 | 3.7 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | ~2.73 |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | C₉H₉ClO₃ | 200.62 | ~3.07 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 255.48 | ~2.87 |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4,6-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O3/c9-5-1-4(10)2-6(11)8(5)14-3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILOYBNGPGKGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544102 | |
| Record name | (2-Bromo-4,6-dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103951-16-2 | |
| Record name | (2-Bromo-4,6-dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications
Optimized Synthetic Pathways and Mechanistic Considerations
The synthesis of 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid is most commonly achieved through a modified Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid derivative. The efficiency and selectivity of this reaction are highly dependent on the reaction conditions and the nature of the precursors.
Exploration of Precursor Reactivity and Reaction Kinetics
The primary precursors for the synthesis of this compound are 2-bromo-4,6-dichlorophenol (B181030) and an haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reactivity of the phenoxide, formed by deprotonation of the phenol, is a critical factor. The presence of three halogen substituents on the aromatic ring, particularly the bromine atom ortho to the hydroxyl group, significantly influences the nucleophilicity of the phenoxide through steric hindrance and electronic effects.
The reaction kinetics generally follow a second-order rate law, being first order in both the phenoxide and the haloacetate. The rate constant is influenced by the choice of solvent, temperature, and the nature of the base used for deprotonation. A polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is typically employed to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
| Parameter | Condition | Effect on Reaction Rate |
| Base | Stronger bases (e.g., NaH, K2CO3) | Increases phenoxide concentration, accelerating the reaction. |
| Solvent | Polar aprotic (e.g., DMF, Acetone) | Enhances nucleophilicity of the phenoxide, increasing the rate. |
| Leaving Group | I > Br > Cl | A better leaving group on the acetate (B1210297) increases the reaction rate. |
| Temperature | Elevated temperatures | Increases the rate constant according to the Arrhenius equation. |
Stereoselective and Regioselective Synthesis Approaches
For this compound, the primary regioselectivity concern is O-alkylation versus C-alkylation of the phenoxide. Due to the ambident nature of the phenoxide ion, alkylation can occur at the oxygen or at the ortho and para positions of the ring. However, O-alkylation is generally favored, particularly with the use of polar aprotic solvents and alkali metal counterions. The steric bulk provided by the ortho-bromo and the adjacent chloro substituent further directs the alkylation to the oxygen atom.
Stereoselectivity is not a factor in the synthesis of the parent acid, as it does not possess a chiral center. However, should chiral derivatives be synthesized, for example, by introducing a chiral center in the acetic acid side chain, stereoselective methods would become crucial.
Strategies for Derivatization to Explore Structure-Function Relationships
To investigate the environmental fate, transport, and biological activity of this compound, the synthesis of various analogs is essential.
Synthesis of Ester and Amide Analogs for Environmental Fate Studies
The carboxylic acid moiety of this compound is a key functional group for derivatization. Ester and amide analogs are of particular interest for studying how the compound's bioavailability and degradation pathways are altered in the environment.
Ester analogs are typically synthesized by reacting the parent acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the acid to its more reactive acid chloride followed by reaction with an alcohol. Amide analogs are similarly prepared via the acid chloride or by using coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction between the carboxylic acid and an amine.
| Derivative | Synthetic Method | Reactants |
| Methyl Ester | Fischer Esterification | This compound, Methanol, H2SO4 (cat.) |
| Ethyl Ester | Acid Chloride Route | 2-(2-Bromo-4,6-dichlorophenoxy)acetyl chloride, Ethanol, Pyridine |
| N-propyl Amide | DCC Coupling | This compound, Propylamine, DCC |
Preparation of Isotopic Analogs for Tracing Environmental Transformations
Isotopically labeled analogs of this compound are invaluable tools for tracing its movement and transformation in environmental and biological systems. Labeling with stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C) allows for sensitive and specific detection.
The synthesis of these analogs requires the use of a labeled precursor at an appropriate stage of the synthetic pathway. For instance, a ¹³C-labeled analog could be prepared by using ethyl chloroacetate-¹³C₂ in the initial Williamson ether synthesis. This would place the label in the acetic acid moiety, allowing for the tracking of this part of the molecule during degradation studies.
Green Chemistry Principles Applied to Halogenated Phenoxyacetic Acid Synthesis
The synthesis of halogenated phenoxyacetic acids traditionally involves the use of volatile organic solvents and stoichiometric amounts of reagents. The application of green chemistry principles aims to reduce the environmental impact of these syntheses.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional solvents like DMF with more environmentally benign alternatives such as ionic liquids or supercritical fluids.
Catalysis: Employing phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous solvent systems, such as water-toluene biphasic systems.
Energy Efficiency: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Optimizing reaction conditions to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste.
| Green Chemistry Approach | Advantage |
| Phase-Transfer Catalysis | Reduces the need for polar aprotic solvents and can increase reaction efficiency. |
| Microwave-Assisted Synthesis | Drastically reduces reaction times from hours to minutes. |
| Ultrasound-Assisted Synthesis | Enhances reaction rates through acoustic cavitation. |
Environmental Transformation and Biogeochemical Cycling Research
Photolytic Degradation Mechanisms and Kinetics in Aquatic Environments
The degradation of 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid in aquatic systems is anticipated to be significantly influenced by photolysis, a process wherein light energy drives chemical transformations. The presence of bromine and chlorine atoms on the aromatic ring, along with the phenoxyacetic acid structure, suggests susceptibility to both direct and indirect photodegradation.
Influence of Light Spectra and Photosensitizers on Phototransformation
The rate and extent of photolytic degradation of this compound are expected to be dependent on the spectrum of incident light and the presence of photosensitizers. Ultraviolet (UV) radiation, particularly in the environmentally relevant UV-B range (280-315 nm) and UV-A range (315-400 nm), is likely to be the primary driver of direct photolysis, providing sufficient energy to break the carbon-halogen and ether bonds.
In natural aquatic environments, indirect photolysis often plays a crucial role. Photosensitizers, which are substances that absorb light and transfer the energy to other molecules, can accelerate the degradation process. Key natural photosensitizers include dissolved organic matter (DOM), nitrate ions, and iron species. DOM, upon absorbing sunlight, can generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which are highly reactive and can readily attack the this compound molecule. The presence of bromine atoms in a molecule can sometimes enhance its photodynamic activity, potentially making it more susceptible to photosensitized degradation. nih.gov
Identification of Photolytic By-products and Their Subsequent Fates
The photolytic degradation of this compound is expected to proceed through several pathways, leading to a variety of by-products. A primary degradation route is likely the cleavage of the ether linkage, resulting in the formation of 2-bromo-4,6-dichlorophenol (B181030) and acetic acid. Another significant pathway is reductive dehalogenation, where the bromine and chlorine atoms are sequentially or simultaneously removed from the aromatic ring. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, it is plausible that debromination occurs more readily.
Subsequent photochemical reactions could lead to the hydroxylation of the aromatic ring, forming various brominated and chlorinated catechols and hydroquinones. These intermediates are generally more susceptible to further degradation and ring cleavage, ultimately leading to the formation of smaller aliphatic acids and, under ideal conditions, mineralization to carbon dioxide and water. However, the formation of more persistent and potentially toxic brominated disinfection by-products (Br-DBPs) under certain conditions cannot be ruled out. nih.gov
| By-product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| 2-Bromo-4,6-dichlorophenol | C6H3BrCl2O | Ether bond cleavage |
| 4,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Reductive debromination |
| 2-Bromo-4-chlorophenoxyacetic acid | C8H6BrClO3 | Reductive dechlorination |
| Brominated and Chlorinated Catechols | Varies | Hydroxylation of phenolic intermediates |
Microbial Biotransformation and Biodegradation Pathways in Varied Matrices
Microbial activity is a critical factor in the environmental fate of halogenated organic compounds. The biodegradation of this compound is likely to be carried out by diverse microbial communities in soil, sediment, and water, involving a series of enzymatic reactions.
Characterization of Microbial Communities Involved in Dehalogenation
A wide range of bacteria and fungi have been identified with the ability to degrade chlorinated phenoxyacetic acids, and it is highly probable that similar communities would be involved in the breakdown of this compound. Aerobic bacteria, in particular, are known to efficiently degrade these types of compounds. nih.gov Genera such as Pseudomonas, Cupriavidus, Burkholderia, and Sphingomonas have been frequently implicated in the degradation of 2,4-D and other chlorinated aromatics. researchgate.net These microorganisms often possess the necessary catabolic genes, which may be located on plasmids, facilitating their transfer within microbial communities.
Under anaerobic conditions, reductive dehalogenation is the primary mechanism for the removal of halogen substituents. wikipedia.org Microbial consortia, often involving complex syntrophic relationships, are typically responsible for this process. Organohalide-respiring bacteria, such as Dehalococcoides and Dehalobacter, are key players in the reductive dehalogenation of a wide array of halogenated compounds and would likely be involved in the removal of bromine and chlorine from the target molecule in anoxic environments.
Elucidation of Enzyme Systems Catalyzing Biodegradation Processes
The microbial degradation of halogenated aromatic compounds is a multi-step process catalyzed by specific enzyme systems. nih.gov The biodegradation of this compound is expected to be initiated by enzymes that attack the ether linkage or the halogen substituents.
A well-characterized pathway for the degradation of 2,4-D involves an initial cleavage of the side chain by an α-ketoglutarate-dependent dioxygenase, such as TfdA. researchgate.net This enzyme converts the phenoxyacetic acid to the corresponding phenol (B47542), in this case, 2-bromo-4,6-dichlorophenol. Subsequently, monooxygenases would hydroxylate the phenolic ring, leading to the formation of a catechol. This catechol intermediate then undergoes ring cleavage by dioxygenases, followed by further metabolism into central metabolic pathways.
Dehalogenases are another critical class of enzymes in the biodegradation of this compound. nih.govmdpi.com These enzymes catalyze the cleavage of carbon-halogen bonds. Hydrolytic dehalogenases replace the halogen with a hydroxyl group, while reductive dehalogenases replace it with a hydrogen atom. Studies have shown that the carbon-bromine bond is generally weaker and more susceptible to enzymatic cleavage than the carbon-chlorine bond. muni.cz Therefore, it is anticipated that microbial dehalogenases would preferentially remove the bromine atom from the this compound molecule. The substrate specificity of dehalogenases is broad, and many can act on both chlorinated and brominated compounds. nih.gov
| Enzyme Class | Specific Enzyme (Example) | Catalytic Function |
|---|---|---|
| Dioxygenase | TfdA-like enzymes | Cleavage of the ether linkage |
| Monooxygenase | TfdB-like enzymes | Hydroxylation of the aromatic ring |
| Dehalogenase | Hydrolytic or Reductive Dehalogenases | Removal of bromine and chlorine atoms |
Sorption, Leaching, and Transport Dynamics in Soil and Sediment Systems
The mobility and bioavailability of this compound in the terrestrial environment are governed by its interactions with soil and sediment components. Sorption, leaching, and transport are key processes that determine its persistence and potential to contaminate groundwater.
As a phenoxyacetic acid, this compound is expected to behave as a weak acid. Its sorption to soil and sediment is therefore highly dependent on the soil pH and organic matter content. lsuagcenter.com At pH values above its pKa, the molecule will be predominantly in its anionic form, leading to repulsion from negatively charged clay and organic matter surfaces and thus lower sorption. kocaeli.edu.tr Conversely, at lower pH, the neutral form will dominate, which can be more readily sorbed to soil organic matter through hydrophobic interactions and hydrogen bonding.
Due to its likely weak sorption under neutral to alkaline conditions, this compound is expected to have a moderate to high potential for leaching in many agricultural soils. kocaeli.edu.tr The transport of this compound through the soil profile will be influenced by the rate of water infiltration, soil structure, and the extent of preferential flow. In general, compounds with lower sorption coefficients (Kd or Koc) are more mobile and pose a greater risk to groundwater. researchgate.net
| Soil Property | Influence on Sorption | Mechanism |
|---|---|---|
| Soil pH | Decreased sorption with increasing pH | Ionization of the carboxylic acid group |
| Organic Matter Content | Increased sorption with higher organic matter | Hydrophobic interactions, hydrogen bonding |
| Clay Content | Moderate influence, depends on clay type | Surface adsorption |
Adsorption/Desorption Isotherms on Geochemical Constituents
No studies detailing the adsorption and desorption characteristics of this compound on soil, sediment, or other geochemical constituents could be located. As a result, no data on its binding affinity, mobility potential in soil, or the influence of environmental factors such as pH and organic matter content on these processes is available.
Modeling Transport through Unsaturated and Saturated Porous Media
There is a lack of research on the transport of this compound through unsaturated and saturated porous media. Consequently, no mathematical models or experimental data describing its movement in soil and groundwater systems have been published.
Volatilization and Atmospheric Residence Time Studies
No information is available regarding the volatilization potential of this compound from soil or water surfaces. Furthermore, there are no studies that estimate its atmospheric residence time or its potential for long-range atmospheric transport.
Mechanistic Insights in Ecotoxicological Systems Non Mammalian Models
Molecular and Cellular Mechanisms of Action in Aquatic Organisms
Investigation of Receptor Binding and Signal Transduction Pathways in Invertebrates
Currently, there is a lack of available studies investigating the specific receptor binding affinities and subsequent signal transduction pathway alterations induced by 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid in aquatic invertebrates. Research in this area would typically involve:
Receptor Binding Assays: To determine if the compound interacts with specific molecular targets, such as hormone receptors (e.g., ecdysone (B1671078) or juvenile hormone receptors) or neurotransmitter receptors, which are crucial for invertebrate development and function.
Transcriptomic and Proteomic Analyses: To identify changes in gene and protein expression in response to exposure, which could reveal the signaling pathways affected (e.g., MAPK, Wnt, or Toll pathways).
Behavioral and Developmental Studies: To link molecular interactions to observable toxicological endpoints, such as altered molting, reproduction, or locomotion.
Without such studies, the precise molecular initiating events in invertebrates remain speculative.
Effects on Mitochondrial Respiration and Oxidative Stress Responses in Fish Cells
The impact of this compound on fish cell bioenergetics and oxidative stress is another area requiring investigation. A thorough examination would include:
Mitochondrial Function Assays: Using techniques like high-resolution respirometry to measure oxygen consumption rates and assess the function of the electron transport chain complexes in isolated mitochondria or intact fish cells.
Oxidative Stress Biomarkers: Measuring the generation of reactive oxygen species (ROS), levels of lipid peroxidation, protein carbonylation, and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase).
Data from such experiments would be essential to determine if this compound disrupts cellular energy production and induces oxidative damage, common mechanisms of toxicity for many environmental contaminants.
Phytotoxicological Mechanisms in Model Plant Species
Interference with Phytohormone Homeostasis and Growth Regulation
While phenoxyacetic acids are known for their auxin-mimicking properties, the specific interactions of the bromo- and dichloro-substituted variant with plant hormonal systems have not been detailed. Research would need to focus on:
Auxin Receptor Interaction: Studies to confirm binding to and activation of auxin receptors, such as the TIR1/AFB family of proteins.
Hormonal Crosstalk Analysis: Measuring changes in the levels of other key phytohormones like cytokinins, gibberellins, abscisic acid, and ethylene (B1197577) to understand the broader disruption of hormonal balance.
Morphological and Physiological Effects: Documenting classic symptoms of auxin herbicide toxicity, such as epinasty, stem curvature, and unregulated growth leading to cell death.
Impact on Photosynthetic Pigment Synthesis and Electron Transport Chains
The effects of this compound on the photosynthetic machinery of plants are not documented. Key research questions would include:
Pigment Analysis: Quantifying chlorophylls (B1240455) and carotenoids to assess if the compound interferes with their synthesis or degradation.
Chlorophyll Fluorescence Measurement: Using pulse-amplitude modulation (PAM) fluorometry to evaluate the efficiency of photosystem II (PSII) and the status of the photosynthetic electron transport chain.
Genotoxic and Mutagenic Potentials in Environmental Bioindicator Species
There is a gap in the literature regarding the genotoxicity and mutagenicity of this compound in species commonly used for environmental monitoring. To assess these potential hazards, the following types of studies would be necessary:
Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks in the cells of exposed organisms (e.g., fish erythrocytes, mollusc hemocytes).
Micronucleus Test: To identify chromosome damage or loss by scoring the frequency of micronuclei in dividing cells.
Ames Test (Bacterial Reverse Mutation Assay): To evaluate the mutagenic potential of the compound by testing its ability to induce mutations in different strains of Salmonella typhimurium.
The findings from these assays would be crucial for understanding the potential for this chemical to cause genetic damage in environmental organisms.
Assessment of DNA Adduct Formation and Repair Mechanisms
Generally, electrophilic compounds or their metabolites are responsible for forming DNA adducts. nih.gov The metabolic pathways of halogenated phenoxyacetic acids could potentially generate reactive intermediates capable of binding to DNA. For instance, studies with the related compound 2,4-D have investigated its genotoxic potential, which may involve mechanisms that could lead to DNA damage. nih.gov Research on zebrafish larvae exposed to 2,4-D revealed alterations in DNA integrity. nih.gov Furthermore, this study observed an induction of the p53 gene, which plays a crucial role in regulating DNA repair and apoptosis in response to DNA damage. nih.gov There was also a noted decrease in the expression of lig-4, a gene involved in the non-homologous end-joining DNA repair pathway. nih.gov Such findings suggest that while the parent compound may not be a potent DNA-adducting agent, its presence can induce cellular responses indicative of DNA damage and repair activities.
It is important to note that the specific nature and likelihood of DNA adduct formation would be highly dependent on the metabolic activation of this compound within a given organism. The presence of a bromine atom in addition to chlorine atoms on the phenyl ring could influence its metabolism and reactivity compared to 2,4-D. However, without direct experimental evidence, the capacity of this compound to form DNA adducts remains speculative.
Induction of Chromosomal Aberrations and Micronuclei in Aquatic Organisms
The genotoxicity of environmental contaminants can be assessed by their ability to induce chromosomal aberrations and micronuclei in exposed organisms. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as an indicator of chromosomal damage.
While specific studies on this compound are lacking, research on the structurally similar herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) provides evidence of such effects in aquatic life. For example, studies on the catfish Clarias batrachus have demonstrated that exposure to 2,4-D can induce the formation of micronuclei in their peripheral erythrocytes. nih.gov The frequency of these micronuclei was found to increase with higher concentrations of 2,4-D, indicating a dose-response relationship. nih.gov In addition to micronuclei, a range of other erythrocyte alterations were observed, pointing to cytotoxic effects. nih.gov
Similarly, research on zebrafish (Danio rerio) larvae has shown that 2,4-D can affect DNA integrity. nih.gov Such DNA damage can be a precursor to larger-scale chromosomal damage that manifests as aberrations or micronuclei. The genotoxic effects of 2,4-D in mice have also been documented, showing an increase in chromosomal aberrations in bone marrow and spermatocyte cells. nih.gov Although these are mammalian models, they further establish the genotoxic potential of this class of compounds.
Given these findings with a closely related compound, it is plausible that this compound could also possess the potential to induce chromosomal aberrations and micronuclei in aquatic organisms. The specific potency and nature of these effects would, however, depend on its unique toxicokinetic and toxicodynamic properties.
Effects on Microbial Community Structure and Function in Environmental Niches
The introduction of xenobiotic compounds into the environment can have significant impacts on the structure and function of microbial communities, which are vital for maintaining soil health and ecosystem stability. The effects of halogenated phenoxyacetic acids on these communities are of particular interest due to their potential for widespread environmental distribution.
Perturbation of Key Enzyme Activities in Soil Microbiota
Soil enzymes are crucial mediators of biogeochemical cycles, and their activities are often used as indicators of soil health. The presence of herbicides like phenoxyacetic acids can either inhibit or, in some cases, stimulate these enzyme activities.
Direct research on the effects of this compound on soil enzyme activities is not currently available. However, extensive research on 2,4-D provides valuable insights into the potential impacts. Studies have shown that the effects of 2,4-D on soil enzymes can be variable. For instance, some research has indicated that 2,4-D can inhibit phosphatase activities in the soil. mdpi.com In contrast, a field study on 2,4-D resistant maize found that the application of 2,4-D, alone or in combination with glyphosate (B1671968), resulted in small and inconsistent changes in the activities of beta-glucosidase, cellobiohydrolase, and phosphatase. mdpi.com These effects were observed only at a specific time point and in the bulk soil, with no significant effects noted in the rhizosphere. mdpi.com Other studies have reported that 2,4-D did not affect urease activity. researchgate.net
The impact of pesticides on soil enzymes is complex and can be influenced by factors such as soil type, organic matter content, and the specific microbial community present. A review of pesticide effects on soil enzymes highlighted that fungicides, in particular, tend to have negative effects on enzymatic activities. researchgate.net
The following table summarizes the observed effects of the related compound 2,4-D on various soil enzyme activities based on available research.
| Enzyme | Observed Effect of 2,4-D | Reference |
| Phosphatase | Inhibition, though some studies show inconsistent effects. | mdpi.com |
| Beta-glucosidase | Minor and inconsistent increases observed in some studies. | mdpi.com |
| Cellobiohydrolase | Minor and inconsistent increases observed in some studies. | mdpi.com |
| Urease | Generally not affected. | researchgate.net |
It is plausible that this compound could exert similar, or potentially more pronounced, effects on these key soil enzymes due to its halogenated structure. The bromine and additional chlorine atoms may influence its persistence and bioavailability in the soil environment, thereby altering its impact on microbial enzymatic functions.
Alterations in Microbial Respiration and Nutrient Cycling Processes
Specific data on the effects of this compound on microbial respiration and nutrient cycling are not documented in the available literature. However, studies with 2,4-D can offer some perspective. The co-application of 2,4-D and glyphosate in resistant maize cropping systems was investigated for its impact on activities linked to soil nutrient cycling, with results suggesting that at standard application rates, these herbicides are not likely to have an adverse effect on soil microbial enzyme activities that are crucial for these cycles. mdpi.com
Conversely, some research has shown that high concentrations of 2,4-D can have toxic effects on certain soil bacteria, such as Azospirillum brasilense and some Rhizobium species, which are important for nitrogen fixation. mdpi.com Such toxic effects could, in turn, disrupt nutrient cycling processes.
Advanced Analytical Methodologies for Environmental and Research Applications
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of "2-(2-Bromo-4,6-dichlorophenoxy)acetic acid" in environmental samples like water, soil, and biological tissues. nih.govresearchgate.net The complexity of these matrices requires highly efficient separation techniques to isolate the target analyte from interfering substances. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and improved resolution. For acidic compounds like phenoxyacetic acids, reversed-phase chromatography is the most common approach. nih.gov
The development of a UHPLC method for "this compound" would typically involve using a sub-2 µm particle size column, such as a C18 column, which is effective for separating moderately polar to nonpolar compounds. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (using formic acid or acetic acid) to ensure the acidic analyte remains in its protonated, less polar form, thus improving retention and peak shape. nih.govepa.gov Detection is commonly achieved using a Diode-Array Detector (DAD) for initial screening or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS). nih.gov
Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis of Phenoxyacetic Acid Analogs Parameters are based on typical methods for related compounds and serve as a starting point for method development for this compound.
| Parameter | Typical Setting | Purpose |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides efficient separation of the analyte from matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |
| Gradient Elution | Start at low %B, increase to high %B over several minutes | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for sub-2 µm particle columns to ensure high efficiency. |
| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |
| Ionization Mode | Negative-Ion Electrospray (ESI-) | Best for acidic compounds that readily form negative ions. epa.gov |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of many environmental contaminants. researchgate.net However, due to the low volatility and polar nature of carboxylic acids like "this compound," a derivatization step is typically required prior to GC analysis. nih.gov This process converts the polar carboxylic acid group into a less polar, more volatile ester. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr). nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation, especially for complex matrices like fruits and vegetables, to extract and clean up the sample before derivatization and analysis. hpst.czthermofisher.com Following extraction and derivatization, the sample is injected into the GC system. The separation occurs in a capillary column, and the eluting compounds are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity, minimizing matrix interferences and allowing for quantification at very low levels (ng/L or ppb). researchgate.netthermofisher.com
Table 2: Example GC-MS/MS Method Parameters for Analysis of Derivatized Phenoxyacetic Acids This table illustrates a typical approach; specific MRM transitions would need to be determined for the PFB-ester of this compound.
| Parameter | Typical Setting | Purpose |
| Derivatization | Extractive pentafluorobenzylation | Increases volatility for GC analysis. nih.gov |
| GC Column | Low-polarity capillary column (e.g., DB-5ms) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Injector | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | Controls the separation of compounds over time. |
| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Monitors specific ion transitions for highly selective and sensitive quantification. researchgate.net |
| Example MRM | For 2,4-D-PFB ester: Precursor ion → Product ion(s) | Provides confirmation and quantification. Specific ions must be determined experimentally. |
High-Resolution Spectroscopic Approaches for Structural Elucidation of Metabolites
When "this compound" is introduced into the environment or a biological system, it can be transformed into various metabolites or degradation products. Identifying these unknown compounds is critical for a complete understanding of its toxicology and environmental impact. High-resolution spectroscopy is essential for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including metabolites. nih.govcore.ac.uk While MS techniques can provide a molecular formula, NMR reveals the precise arrangement of atoms and their connectivity. For metabolite identification, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. nih.gov
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.
¹³C NMR: Shows the number and type of carbon atoms in the molecule. mdpi.com
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (usually on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton. core.ac.uk
By analyzing these spectra, researchers can determine the exact structure of a metabolite, for instance, identifying if a chlorine atom has been replaced by a hydroxyl group or if the acetic acid side chain has been altered.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of Phenoxyacetic Acid Derivatives Values are illustrative and can vary based on the specific substitution pattern and solvent. The table demonstrates the type of data obtained from NMR.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Information Provided |
| Aromatic Protons | 6.8 - 7.5 | 115 - 155 | The specific shifts and splitting patterns confirm the substitution pattern on the benzene (B151609) ring. |
| Methylene Protons (-CH₂-) | ~4.8 | ~67 | The chemical shift indicates it is adjacent to an oxygen atom and a carbonyl group. mdpi.com |
| Carboxylic Acid Proton (-COOH) | 10 - 12 (often broad) | ~170 | A downfield signal characteristic of a carboxylic acid. |
| Carbonyl Carbon (C=O) | N/A | ~167 | Characteristic chemical shift for a carboxylic acid or ester carbonyl carbon. mdpi.com |
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is a key technique for identifying unknown compounds in complex environmental samples. researchgate.netnih.gov Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental formula for the detected ion. researchgate.net
This capability is invaluable for non-target screening, where researchers search for any and all potential contaminants and their transformation products. researchgate.net For "this compound," an HRMS workflow would involve analyzing a sample and detecting peaks corresponding to potential degradants. The accurate mass of each peak is used to generate a list of possible molecular formulas. By comparing these to the parent compound's formula, plausible degradation pathways (e.g., dechlorination, hydroxylation, cleavage of the ether bond) can be proposed. This approach can be used even when authentic analytical standards of the degradants are not available. researchgate.net
Table 4: Theoretical Exact Masses of this compound and Potential Degradation Products
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Plausible Degradation Pathway |
| Parent Compound | C₈H₅BrCl₂O₃ | 297.8928 | - |
| Product of Dehalogenation (Loss of Br) | C₈H₆Cl₂O₃ | 219.9694 | Reductive debromination |
| Product of Dehalogenation (Loss of Cl) | C₈H₅BrClO₃ | 263.9223 | Reductive dechlorination |
| Product of Hydroxylation | C₈H₅BrCl₂O₄ | 313.8878 | Oxidative metabolism |
| Product of Decarboxylation | C₇H₅BrCl₂O | 253.9159 | Microbial or abiotic degradation |
| 2-Bromo-4,6-dichlorophenol (B181030) | C₆H₃BrCl₂O | 240.8822 | Cleavage of ether linkage |
Advanced Sample Preparation and Extraction Techniques
The analysis of trace levels of "this compound" in complex environmental matrices, such as soil and water, necessitates efficient sample preparation and extraction techniques. These steps are crucial for isolating the target analyte from interfering substances and concentrating it to a level that can be detected by analytical instruments. mdpi.com
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and effective sample preparation technique that combines extraction and pre-concentration into a single step. mdpi.com It is widely used for the analysis of organic compounds in environmental samples. researchgate.netnih.gov The optimization of SPME parameters is critical to achieve high sensitivity and reproducibility. mdpi.comnih.gov
Key parameters that influence SPME efficiency include:
Fiber Coating: The choice of fiber coating is crucial and depends on the polarity of the analyte. For moderately polar compounds like phenoxyacetic acids, polyacrylate (PA) fibers are often suitable. researchgate.net
Extraction Mode: SPME can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above the sample. Headspace SPME is often preferred for complex matrices to minimize matrix effects. scirp.org
Extraction Time and Temperature: The extraction time and temperature are optimized to ensure that equilibrium is reached between the sample matrix and the fiber coating, maximizing the amount of analyte extracted. researchgate.netnih.gov
Ionic Strength: The addition of salt, such as sodium chloride, to aqueous samples can increase the ionic strength of the solution, which often enhances the extraction efficiency of polar and moderately polar compounds by reducing their solubility in water. researchgate.net
Agitation: Stirring or agitation of the sample during extraction helps to accelerate mass transfer and reduce the time required to reach equilibrium. mdpi.com
The following table presents a summary of optimized SPME conditions for the analysis of related pesticide compounds.
| Parameter | Optimized Condition | Analyte Class | Reference |
| Fiber Type | Polyacrylate (PA) | Phenoxyacetic acids | researchgate.net |
| Extraction Time | 40 minutes | Phenoxyacetic acids | researchgate.net |
| Extraction Temperature | 70 °C | Phenoxyacetic acids | researchgate.net |
| Salt Addition (NaCl) | 15% | Phenoxyacetic acids | researchgate.net |
| Desorption Time | 8 minutes | Phenoxyacetic acids | researchgate.net |
| Sample Volume | 3 mL | Pesticides | scirp.org |
For acidic pesticides like phenoxyacetic acids, a derivatization step may be employed in situ to convert them into more volatile and less polar forms, which can improve their extraction by SPME and subsequent analysis by gas chromatography. capes.gov.br
Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, is an advanced technique for extracting organic compounds from solid and semi-solid samples. researchgate.netnih.gov PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction. nih.gov The high pressure keeps the solvent in its liquid state above its normal boiling point, which enhances the solubility and diffusion rate of the target analytes. researchgate.net
The optimization of PLE involves several key parameters:
Solvent: The choice of solvent is critical and is based on the polarity of the target analyte and the nature of the sample matrix. For phenoxyacetic acids in soil, mixtures of organic solvents like acetonitrile and water are often used. nih.gov The pH of the extraction solvent can also be adjusted to improve the extraction of acidic compounds. researchgate.net
Temperature: Higher temperatures increase the extraction efficiency by decreasing the viscosity of the solvent and increasing the solubility of the analyte. However, the temperature must be carefully chosen to avoid thermal degradation of the target compound. researchgate.net
Pressure: The pressure is primarily applied to maintain the solvent in a liquid state at elevated temperatures. It generally has a minimal effect on the extraction efficiency beyond this point. researchgate.net
Static Extraction Time: This is the time during which the sample is exposed to the hot, pressurized solvent in a static mode. Longer times can improve extraction but also increase the risk of analyte degradation. researchgate.net
The table below summarizes typical conditions for the PLE of pesticides from soil matrices.
| Parameter | Condition | Analyte Class | Reference |
| Solvent | Acetonitrile/Water | Pesticides | nih.gov |
| Temperature | 100 °C | Pesticides | nih.gov |
| Pressure | 1500 psi | Pesticides | nih.gov |
| Static Cycles | 2 | Pesticides | nih.gov |
| Static Time | 5 minutes per cycle | Pesticides | nih.gov |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often incorporates a solvent extraction step followed by a cleanup step, is another popular and efficient technique for the analysis of pesticide residues in soil and can be considered an alternative or complementary approach to PLE. nih.govchromatographyonline.comnih.gov
Structure Activity Relationship Sar Studies in Environmental and Biological Contexts Non Mammalian
Elucidating Correlates between Chemical Structure and Environmental Persistence
The persistence of a chemical in the environment is governed by its resistance to various degradation processes. For 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid, the nature and positioning of its halogen substituents, as well as its functional group, are key determinants of its stability.
Influence of Halogen Substitution Patterns on Photodegradation Rates
The degradation of aromatic compounds by sunlight, or photodegradation, is a critical environmental attenuation process. The rate of this process for halogenated phenoxyacetic acids is highly dependent on the type and number of halogen atoms attached to the aromatic ring. Generally, the carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This suggests that the carbon-bromine bond in this compound would be more susceptible to cleavage upon photoexcitation than the carbon-chlorine bonds.
Studies on similar compounds provide insights into these relationships. For instance, research on haloacetic acids has shown that the rate of photodegradation is directly proportional to the number of halogen atoms in the molecule. nih.gov In photocatalytic experiments, bromoacetic acids and chloroacetic acids both degrade, with half-lives being influenced by the degree of halogenation. nih.gov Specifically, tri- and di-chloroacetic acids have been observed to degrade faster than their mono-chloro counterpart. nih.gov Similarly, tri- and di-bromoacetic acids degrade more rapidly than mono-bromoacetic acid. nih.gov
Furthermore, a study on the photodegradation of various chlorophenoxyacetic acids in the presence of a TiO2 photocatalyst demonstrated that the rate of degradation decreased with an increasing number of chlorine substituents. researchgate.net This suggests a complex interplay between the number of halogens and their positions on the aromatic ring, which affects the electronic properties of the molecule and its susceptibility to photocatalytic attack. For this compound, the presence of both bromine and chlorine atoms likely results in a photodegradation rate that is influenced by the weaker C-Br bond, potentially leading to a faster initial degradation step compared to a solely dichlorinated analogue.
Table 1: Illustrative Photodegradation Half-lives of Haloacetic Acids
| Compound | Number of Halogens | Half-life (days) |
| Monochloroacetic acid | 1 | 42 |
| Dichloroacetic acid | 2 | 10 |
| Trichloroacetic acid | 3 | 6 |
| Monobromoacetic acid | 1 | 83 |
| Dibromoacetic acid | 2 | 14 |
| Tribromoacetic acid | 3 | 8 |
| Bromochloroacetic acid | 2 | 18 |
This table is illustrative and based on data for haloacetic acids, which are structurally related to the side chain of the target compound. nih.gov The data indicates general trends in photodegradation based on halogenation.
Impact of Functional Group Modifications on Microbial Biodegradability
Microbial degradation is a primary pathway for the removal of many organic pollutants from the environment. The biodegradability of phenoxyacetic acid herbicides is significantly influenced by their chemical structure, particularly the nature and position of substituents on the aromatic ring. nih.gov
The microbial degradation of the well-studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively documented. nih.govnih.gov This process is often initiated by the enzymatic cleavage of the ether linkage, catalyzed by a dioxygenase, to form 2,4-dichlorophenol. nih.gov The presence and position of halogen atoms can greatly affect the efficiency of these initial enzymatic attacks.
For this compound, the presence of a bromine atom at the 2-position and chlorine atoms at the 4- and 6-positions presents a unique substrate for microbial enzymes. Studies on mixed bacterial cultures have shown that the degradation of one halogenated phenoxyacetate (B1228835) can be inhibited by the presence of another. For example, mixtures of 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were found to be poorly degraded by combined cell suspensions of bacteria that could degrade each compound individually. nih.govresearchgate.netnih.gov This suggests that the specific substitution pattern of this compound could present challenges for microbial communities adapted to other halogenated phenoxyacetates.
The type of halogen also plays a role. While many microorganisms have evolved pathways to degrade chlorinated aromatic compounds, the presence of bromine may require different or broader-specificity enzymes. The initial steps of degradation for halogenated phenoxyacetic acids typically involve dioxygenase enzymes. The substrate specificity of these enzymes is a key determinant of the degradation potential. It is plausible that microbial strains capable of degrading both chlorinated and brominated aromatics would be more effective at breaking down a mixed-halogenated compound like this compound.
SAR for Ecotoxicological Endpoints in Representative Model Organisms
The toxicity of a chemical to non-target organisms is a critical aspect of its environmental risk profile. Structure-activity relationships for ecotoxicological endpoints help in predicting the potential harm to ecosystems.
Relationship between Molecular Descriptors and Algal Growth Inhibition
Algae are primary producers in aquatic ecosystems, and their growth inhibition is a common endpoint for ecotoxicity testing. The toxicity of halogenated phenols to algae has been shown to correlate with molecular descriptors such as the octanol-water partition coefficient (logP), which is a measure of lipophilicity. researchgate.net
For this compound, its lipophilicity will be a key factor in its ability to partition into algal cells and exert toxic effects. The presence of three halogen atoms (one bromine and two chlorines) would be expected to increase its lipophilicity compared to less halogenated analogues. Quantitative Structure-Activity Relationship (QSAR) studies on other classes of compounds, such as quaternary ammonium (B1175870) compounds, have demonstrated that parameters related to molecular size and connectivity are also important in predicting toxicity to algae like Scenedesmus quadricauda. nih.gov
Structural Determinants Governing Toxicity to Aquatic Invertebrates
Aquatic invertebrates, such as Daphnia magna, are standard model organisms for ecotoxicity testing. nih.govnih.gov The toxicity of chemicals to these organisms is often related to their ability to disrupt essential physiological processes. For halogenated aromatic compounds, toxicity can be influenced by factors such as lipophilicity and the potential for the molecule to act as a metabolic inhibitor.
The presence of the bromo- and chloro-substituents on the aromatic ring of this compound will influence its interaction with biological membranes and potential target sites within aquatic invertebrates. Generally, increased halogenation can lead to higher toxicity, though the specific position of the halogens is also critical.
While direct toxicity data for this compound in Daphnia magna is not available, studies on other halogenated compounds can provide a basis for prediction. The general principles of SAR suggest that the combination of a bulky bromine atom and two chlorine atoms would likely result in significant toxicity due to steric and electronic effects that could disrupt enzyme function or membrane integrity.
Computational Chemistry and In Silico Approaches for SAR Modeling
In the absence of extensive experimental data, computational chemistry and in silico modeling provide powerful tools for predicting the properties and toxicity of chemicals. dntb.gov.uanih.govnih.gov These methods are used to develop QSAR models that correlate molecular descriptors with biological activity or environmental fate.
For this compound, various molecular descriptors can be calculated using computational methods. These include:
Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Topological descriptors: Which describe the size, shape, and branching of the molecule.
Quantum chemical descriptors: Including partial atomic charges and dipole moments, which provide insight into the electronic distribution within the molecule.
These descriptors can be used to build QSAR models to predict properties like photodegradation rate, biodegradability, and toxicity to various organisms. For example, QSAR models for the toxicity of halogenated phenols have successfully used descriptors like the octanol-water partition coefficient and quantum chemical parameters. researchgate.net Similar approaches could be applied to this compound to estimate its ecotoxicological risk.
In silico models can also be used to simulate the interaction of the compound with biological molecules, such as enzymes, to predict its mode of action and potential for toxicity. ufv.br This can help in understanding the structural features that are most important for its biological effects.
Emerging Research Applications and Methodological Innovations
Utilization as a Model Compound in Environmental Chemistry Research
In environmental chemistry, compounds with specific structural features are often used as models to understand the behavior of a larger class of contaminants. For instance, 2,4-D is frequently employed as a model compound to study the fate, transport, and degradation of phenoxyacetic acid herbicides in soil and water. nih.govnih.gov Its known patterns of sorption, biodegradation, and transport in various environmental matrices help researchers develop and validate analytical methods and predictive models. nih.gov Although not documented, the unique combination of bromine and chlorine substituents in 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid would make it an interesting, albeit unstudied, candidate for comparative studies on the influence of different halogens on environmental persistence and toxicity.
Application in the Development of Advanced Environmental Remediation Technologies
The remediation of water and soil contaminated with halogenated herbicides is a significant area of environmental research. Studies on compounds like 2,4-D have paved the way for innovative treatment technologies.
Integration in Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by generating highly reactive hydroxyl radicals (•OH). mdpi.com Extensive research has been conducted on the degradation of 2,4-D using various AOPs, including ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems. nih.govresearchgate.net These studies have demonstrated high efficiency in mineralizing 2,4-D into less harmful substances like CO₂ and H₂O. nih.govnih.gov The effectiveness of these processes depends on operational parameters such as pH, oxidant concentration, and the presence of catalysts. nih.govresearchgate.net While no specific studies exist for this compound, it is chemically plausible that AOPs would be effective in its degradation, with the reaction kinetics and byproduct formation likely influenced by the presence of the bromine atom.
Table 1: Comparison of AOPs for 2,4-D Degradation
| AOP Technique | Typical Efficiency | Key Findings | Reference |
|---|---|---|---|
| Ozonation (O₃/plasma) | 99.8% degradation in 30 min | Highly efficient but can have high energy costs. | nih.gov |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | 100% degradation, 98% mineralization | Very effective, especially with solar UV radiation. | nih.gov |
| UV/H₂O₂ | >90% degradation within minutes | Efficiency is dependent on H₂O₂ dose, pH, and water matrix. | researchgate.net |
Bioremediation and Phytoremediation Enhancement Strategies
Bioremediation, which uses microorganisms to break down contaminants, is considered an environmentally friendly and cost-effective method for cleaning up herbicide-polluted sites. nih.gov Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated and studied. nih.govnih.govmdpi.com The degradation pathways often involve enzymes that cleave the ether linkage and remove the chlorine substituents from the aromatic ring. nih.gov Research has focused on optimizing conditions for these microorganisms and even engineering microbes for more efficient degradation. nih.govfrontiersin.org Phytoremediation, the use of plants to remove pollutants, has also been explored for phenoxyacetic acids. There are currently no published studies on the bioremediation or phytoremediation of this compound.
Integration in Computational Environmental Chemistry and Data Science
Computational methods are increasingly used to predict the environmental behavior of chemicals, reducing the need for extensive and costly laboratory testing.
Predictive Modeling for Environmental Fate and Ecotoxicological Screening
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. mdpi.com For the phenoxyacetic acid class of herbicides, QSAR models have been developed to predict properties like soil adsorption, biodegradability, and toxicity to various organisms. mdpi.com These models use molecular descriptors (e.g., lipophilicity, electronic properties) to forecast the behavior of new or untested compounds. While no specific QSAR models for this compound are available, its structural parameters could be used as inputs for existing models for phenoxyacetic acids to generate preliminary estimates of its environmental profile.
Machine Learning Algorithms for Identifying Environmental Contaminant Hotspots
Machine learning and data science are emerging as powerful tools in environmental science. Algorithms can analyze large datasets from environmental monitoring, land use, and chemical application records to predict areas at high risk of contamination, known as hotspots. This approach has been conceptualized for various widespread contaminants. By integrating data on pesticide usage, soil types, hydrology, and weather patterns, machine learning models can identify locations where compounds like phenoxyacetic acid herbicides are likely to accumulate. This allows for more targeted monitoring and remediation efforts. This is a general methodological innovation, and its specific application to this compound has not been documented.
Future Directions and Unexplored Research Avenues
Investigation of Chronic, Low-Dose Exposure Effects on Ecosystem Resilience
While acute toxicity studies provide initial benchmarks, the more subtle and potentially widespread impacts of chronic, low-dose exposure to 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid on ecosystem structure and function remain largely unknown. Future research should prioritize long-term studies that mimic realistic environmental concentrations. Such investigations are crucial to understanding the potential for this compound to act as a persistent stressor, potentially leading to alterations in microbial community composition, reduced biodiversity, and impaired ecosystem services such as nutrient cycling and organic matter decomposition. Drawing parallels from the extensive research on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which has been shown to affect non-target organisms, similar studies on this compound are warranted. researchgate.net
Key research questions to be addressed include:
What are the sublethal effects of prolonged exposure on key indicator species across different trophic levels (e.g., algae, invertebrates, fish)?
How does chronic exposure affect the reproductive success and developmental stability of aquatic and terrestrial organisms?
Does long-term, low-level exposure lead to shifts in the genetic diversity of microbial populations, potentially selecting for resistant strains?
Research into Synergistic and Antagonistic Interactions with Co-occurring Emerging Contaminants
In the environment, chemical contaminants rarely exist in isolation. Therefore, assessing the toxicity of this compound as a single agent is insufficient. Future research must investigate its interactions with other co-occurring emerging contaminants, such as other pesticides, pharmaceuticals, and industrial byproducts. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the effects are dampened. arxiv.orgarxiv.org For instance, studies on the herbicide 2,4-D have shown synergistic toxicity when combined with heavy metals like arsenic, leading to increased oxidative stress and DNA damage in organisms. nih.gov Similar interactive effects could be anticipated for this compound.
A systematic approach to this research would involve:
High-throughput screening of binary and tertiary mixtures of this compound with other prevalent environmental contaminants.
Elucidation of the underlying mechanisms of interaction, whether they occur at the level of uptake, metabolism, or target-site binding.
Development of predictive models to forecast the toxicological outcomes of complex chemical mixtures present in the environment.
| Research Area | Focus | Rationale |
| Synergistic Effects | Investigating enhanced toxicity of this compound in the presence of other pollutants. | To identify chemical combinations that pose a greater risk to ecosystems than predicted from single-compound data. |
| Antagonistic Effects | Exploring instances where the presence of other chemicals reduces the toxicity of this compound. | To understand the complex interplay of contaminants and avoid over- or under-estimation of environmental risk. |
Development of Novel Bioremediation and Phytoremediation Technologies
The persistence of halogenated organic compounds in the environment necessitates the development of effective and sustainable remediation strategies. Bioremediation and phytoremediation offer promising avenues for the detoxification of sites contaminated with this compound. Research in this area should focus on identifying and engineering microorganisms and plants with the capacity to degrade or sequester this compound. For example, bacterial endophytes have been successfully used to enhance the phytoremediation of 2,4-D by degrading the herbicide within the plant tissues, thereby preventing its accumulation. nih.govresearchgate.net
Future research should explore:
Screening for and isolation of novel microbial consortia from contaminated environments that can utilize this compound as a carbon or energy source.
Genetic and metabolic engineering of bacteria and fungi to enhance their degradative pathways for this specific compound. nih.gov
Identification of hyperaccumulating or metabolizing plant species suitable for the phytoremediation of this compound.
Application of Advanced In Situ Spectroscopic and Imaging Techniques for Environmental Monitoring
Effective management and remediation of contaminated sites rely on accurate and real-time monitoring of pollutant concentrations. The development and application of advanced in situ spectroscopic and imaging techniques are crucial for tracking the fate and transport of this compound in complex environmental matrices. Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy have shown potential for monitoring the electrochemical reduction of halogenated phenols and the disproportionation of active pharmaceutical ingredients, respectively. rsc.orgmdpi.com
Future advancements in this area should aim for:
The development of portable and robust sensors capable of real-time, in-field measurements of this compound in soil and water.
The use of hyperspectral imaging to map the spatial distribution of the contaminant in heterogeneous environments.
The coupling of spectroscopic techniques with other analytical methods to provide a more comprehensive understanding of the compound's speciation and bioavailability.
| Technique | Application | Potential for this compound |
| In Situ FTIR Spectroscopy | Real-time monitoring of chemical reactions and transformations. | Tracking the degradation pathways of the compound in remediation systems. |
| Raman Spectroscopy | Quantitative analysis of solid forms and concentrations in mixtures. | Monitoring the compound's presence and concentration in soil and water samples. |
| 2D NMR Spectroelectrochemistry | Real-time monitoring of redox reactions and identification of intermediates. | Elucidating the electrochemical degradation mechanisms of the compound. nih.gov |
Theoretical and Computational Advances in Predicting Complex Environmental Behavior
Predictive modeling is an essential tool for assessing the environmental risk of chemicals and for designing effective management strategies. Theoretical and computational advances can provide valuable insights into the environmental behavior of this compound, including its partitioning, transport, and transformation in various environmental compartments. While specific models for this compound are yet to be developed, the principles applied to other phenoxyacetic acids can be adapted.
Future research in this domain should focus on:
Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity and biodegradability of this compound based on its molecular structure.
Employing molecular docking simulations to investigate the interactions of the compound with key enzymes involved in its biodegradation.
Creating comprehensive environmental fate models that integrate data on its physicochemical properties, degradation kinetics, and transport parameters to predict its concentration and persistence in different environmental scenarios.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-bromo-4,6-dichlorophenoxy)acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 2-(4,6-dichlorophenoxy)acetic acid using bromine (Br₂) in acetic acid under reflux (80–100°C) yields the target compound. Alternatively, coupling reactions involving halogen exchange (e.g., using CuBr₂ as a catalyst) may be employed. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize yield and purity .
Q. How does the bromine substituent influence the compound’s physicochemical properties compared to chloro or fluoro analogs?
- Methodological Answer : Bromine’s larger atomic radius and polarizability enhance the compound’s electrophilicity and lipophilicity. Comparative studies using X-ray crystallography or DFT calculations can reveal differences in bond lengths, dipole moments, and intermolecular interactions. Solubility tests in polar/nonpolar solvents (e.g., water vs. DCM) further demonstrate bromine’s impact on hydrophobicity .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity. Nuclear magnetic resonance (¹H/¹³C NMR) identifies structural integrity, while mass spectrometry (ESI-MS) confirms molecular weight. Elemental analysis (EA) verifies halogen content (Br, Cl) to detect residual impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using a panel of cell-based assays (e.g., cytotoxicity in HEK293 vs. HeLa) and validate results with orthogonal methods (e.g., SPR for binding affinity). Meta-analysis of literature data, accounting for solvent effects (DMSO vs. ethanol), can clarify structure-activity relationships .
Q. What strategies are effective for studying the compound’s reactivity in multi-step organic syntheses?
- Methodological Answer : Kinetic studies using stopped-flow NMR or in-situ IR spectroscopy track intermediate formation during reactions. For example, monitoring the displacement of bromine by nucleophiles (e.g., amines or thiols) under varying temperatures (25–60°C) reveals activation barriers. Computational modeling (e.g., Gaussian software) predicts transition states and regioselectivity .
Q. How can impurity profiles be characterized during scale-up synthesis?
- Methodological Answer : LC-MS/MS identifies by-products such as dehalogenated derivatives or dimerization artifacts. Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with mass spectrometry detect hydrolytic or oxidative impurities. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies trace contaminants .
Q. What experimental approaches elucidate the compound’s interactions with biomolecules?
- Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics with proteins (e.g., serum albumin). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target enzymes .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Long-term stability studies (12–24 months) at 4°C, -20°C, and room temperature, analyzed via HPLC, identify optimal storage. Light sensitivity is assessed by exposing samples to UV/vis light (300–800 nm) and monitoring degradation via UV-spectroscopy. Argon/vacuum sealing minimizes oxidative decomposition .
Q. What role does mechanochemical synthesis play in improving yield and sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
